2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .
Preparation Methods
The synthesis of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the thiazole ring, leading to various reduced derivatives.
Substitution: The thiazole ring allows for both electrophilic and nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in biochemical pathways, potentially activating or inhibiting enzymes and receptors . This interaction can lead to various physiological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
707537-41-5 |
---|---|
Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2-methyl-2,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h3H,2H2,1H3,(H,7,8) |
InChI Key |
ZLIIRNPLAXTDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1N=C(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.